Cas no 2248337-41-7 (1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole)

1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole is a brominated pyrazole derivative featuring a difluoromethyl substituent, which enhances its reactivity and potential utility in synthetic chemistry. The presence of the 4-bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The difluoromethyl moiety contributes to improved metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry and agrochemical research. Its well-defined structure and high purity ensure consistent performance in applications requiring precise molecular modifications. This compound is particularly useful as an intermediate in the development of pharmaceuticals, ligands, or advanced materials.
1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole structure
2248337-41-7 structure
商品名:1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole
CAS番号:2248337-41-7
MF:C12H11BrF2N2
メガワット:301.129948854446
CID:6135548
PubChem ID:137941174

1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole 化学的及び物理的性質

名前と識別子

    • EN300-6508502
    • 2248337-41-7
    • 1-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1H-pyrazole
    • 1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole
    • インチ: 1S/C12H11BrF2N2/c1-2-11-10(12(14)15)7-16-17(11)9-5-3-8(13)4-6-9/h3-7,12H,2H2,1H3
    • InChIKey: DBUGLBSUMDQFSJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)N1C(=C(C(F)F)C=N1)CC

計算された属性

  • せいみつぶんしりょう: 300.00737g/mol
  • どういたいしつりょう: 300.00737g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 17.8Ų

1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6508502-10.0g
1-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1H-pyrazole
2248337-41-7 95.0%
10.0g
$4729.0 2025-03-14
Enamine
EN300-6508502-0.25g
1-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1H-pyrazole
2248337-41-7 95.0%
0.25g
$1012.0 2025-03-14
Enamine
EN300-6508502-0.05g
1-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1H-pyrazole
2248337-41-7 95.0%
0.05g
$924.0 2025-03-14
Enamine
EN300-6508502-1.0g
1-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1H-pyrazole
2248337-41-7 95.0%
1.0g
$1100.0 2025-03-14
Enamine
EN300-6508502-0.5g
1-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1H-pyrazole
2248337-41-7 95.0%
0.5g
$1056.0 2025-03-14
Enamine
EN300-6508502-5.0g
1-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1H-pyrazole
2248337-41-7 95.0%
5.0g
$3189.0 2025-03-14
Enamine
EN300-6508502-2.5g
1-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1H-pyrazole
2248337-41-7 95.0%
2.5g
$2155.0 2025-03-14
Enamine
EN300-6508502-0.1g
1-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1H-pyrazole
2248337-41-7 95.0%
0.1g
$968.0 2025-03-14

1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole 関連文献

1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazoleに関する追加情報

Comprehensive Overview of 1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole (CAS No. 2248337-41-7)

1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole (CAS No. 2248337-41-7) is a specialized pyrazole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound features a 4-bromophenyl group and a difluoromethyl substituent, which enhance its reactivity and potential applications. Researchers are increasingly exploring its role in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its ethylpyrazole backbone also makes it a candidate for optimizing metabolic stability in lead compounds.

The growing interest in fluorinated compounds and heterocyclic chemistry has positioned 1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole as a subject of cutting-edge studies. With the rise of AI-driven drug design and computational chemistry, this compound is frequently discussed in contexts like molecular docking and QSAR modeling. Its CAS No. 2248337-41-7 is often searched alongside terms such as "pyrazole synthesis", "fluorine in medicinal chemistry", and "bromophenyl derivatives", reflecting its relevance in modern scientific inquiries.

From a synthetic perspective, the incorporation of a difluoromethyl group in 1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole offers advantages in tuning lipophilicity and bioavailability, critical factors in pharmaceutical formulations. Recent publications highlight its potential in addressing challenges like drug resistance and selective targeting. Additionally, its bromophenyl moiety enables further functionalization, making it a versatile intermediate in cross-coupling reactions and catalysis.

Environmental and regulatory considerations are also pivotal when discussing CAS No. 2248337-41-7. As industries shift toward green chemistry, researchers are evaluating sustainable synthesis routes for this compound. Questions like "How to optimize pyrazole derivatives for eco-friendly production?" or "What are the biodegradation pathways of fluorinated pyrazoles?" are increasingly common in academic and industrial forums.

In summary, 1-(4-Bromophenyl)-4-(difluoromethyl)-5-ethylpyrazole represents a convergence of innovation in organic synthesis, drug development, and material science. Its multifaceted applications and alignment with trending topics like precision medicine and sustainable chemistry ensure its continued prominence in scientific discourse.

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